O-叔丁基-羰基-4-羟基桃金娘醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "O-tert-Butyl-carbonyl-4-hydroxy Myrtenol" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl compounds and their chemical properties, which can provide insights into the tert-butyl group's influence on molecular structure and reactivity. For instance, tert-butyl groups are known to be bulky and can influence the steric environment around the reactive sites of a molecule .

Synthesis Analysis

The synthesis of tert-butyl compounds can involve various strategies, including the use of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, which are strongly enolized β-ketoesters. These compounds can undergo Ag(I)-catalyzed π-cyclizations to form different ring structures, such as hydroxypyrone or pulvinone, depending on the reaction conditions . Another example is the synthesis of tert-butyl-hydroxylated compounds, where an HBr-DMSO system is used as an effective oxidant .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be complex and is often characterized using techniques such as NMR and X-ray diffraction analysis. For example, the reaction between di-tert-butyltin oxide and racemic 1,2,4-butane triol leads to the formation of novel compounds with specific organooxotin moieties and dioxastannolane-like patterns . The presence of tert-butyl groups can also influence the dihedral angles between benzene rings and the formation of intramolecular hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl groups can affect the reactivity of molecules in various chemical reactions. For instance, the presence of tert-butyl groups in the stable neutral radical 2,5,8-tri-tert-butyl-7-hydroxy-6-oxophenalenoxyl allows for the formation of intramolecular hydrogen bonding, which can stabilize the radical under air atmosphere at room temperature . Additionally, the tert-butyl group can participate in the formation of O-H...O=C hydrogen bonds, leading to specific molecular packing in crystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group's steric effects and the molecule's overall structure. For example, the tert-butyl group's bulkiness can lead to rotational disorder in some compounds . The hydrolysis of poly(4-tert-butoxystyrene) to poly(4-hydroxystyrene) and the subsequent formation of copolymers can result in different morphologies, such as lamellar and cylindrical structures, as observed by TEM and SAXS .

科学研究应用

催化和合成应用:

- 已经研究了金催化的天然萜烯醇(如桃金娘醇)胺化反应,突出了使用金纳米粒子将桃金娘醇转化为仲胺的潜力,这是一项重要的化学转化 (Demidova 等人,2013)。

- 研究了红酵母红球毛霉的羰基还原酶在阿托伐他汀和瑞舒伐他汀合成关键中间体生物合成中的应用,展示了该酶将底物转化为有价值的药物中间体的能力 (Liu 等人,2018)。

结构化学和材料科学:

- 对酒石酸二酯的晶体结构(包括与桃金娘醇相关的化合物)的研究,提供了对对映选择性的结构方面的见解,这对开发手性催化剂和对映体纯化合物至关重要 (Egli & Dobler, 1989)。

环境应用:

- 对叔丁基甲醚在 UV/H2O2 过程中的降解途径的研究,突出了相关化合物在水溶液中的环境影响和分解机制,这对于了解这些化学物质的环境归宿非常重要 (Stefan, Mack, & Bolton, 2000)。

分子相互作用和性质:

- 对分子相互作用(如 3,5-二叔丁基-4-羟基苄基乙酸酯的研究)的调查,揭示了氢键和分子组装的见解,这对于材料科学和分子工程很重要 (Bukharov 等人,2001)。

未来方向

The future directions for research on “O-tert-Butyl-carbonyl-4-hydroxy Myrtenol” are not specified in the search results. Given its use in proteomics research , potential areas of interest could include further exploration of its biochemical interactions and potential applications in biological research.

属性

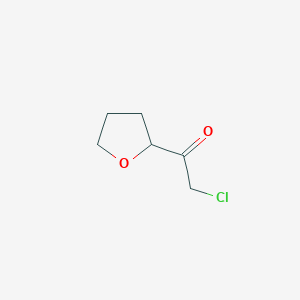

IUPAC Name |

[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-12,16H,7-8H2,1-5H3/t10-,11+,12?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMWZXYSDJCJFG-WIKAKEFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2C[C@H]1C(=CC2O)COC(=O)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461321 |

Source

|

| Record name | O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | |

CAS RN |

374559-42-9 |

Source

|

| Record name | O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B134181.png)